N-(1-(1-(2,5-Dimethoxy-4-methylphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
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Overview
Description
N-(DOM) Fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally related to fentanyl. It is categorized as a phenethylamine and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in the United States and is primarily used for research and forensic applications .
Preparation Methods
The synthesis of N-(DOM) Fentanyl (hydrochloride) involves several steps, including the formation of the core fentanyl structure followed by specific modifications to introduce the N-(DOM) group. The general synthetic route includes:
Formation of the core structure: The synthesis begins with the formation of the core fentanyl structure through a series of high-yielding transformations.
Introduction of the N-(DOM) group: The core structure is then modified to introduce the N-(DOM) group, which involves specific reaction conditions and reagents.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form
Industrial production methods for fentanyl and its analogs typically involve optimization of these synthetic routes to achieve high yields and purity. The process is carried out under controlled conditions to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
N-(DOM) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(DOM) Fentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic and toxicological studies.
Biology: It is used in studies to understand the biological effects and mechanisms of action of synthetic opioids.
Medicine: Research on N-(DOM) Fentanyl (hydrochloride) contributes to the development of new analgesics and treatments for pain management.
Industry: It is used in the development and testing of new detection methods for synthetic opioids
Mechanism of Action
N-(DOM) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor, which are coupled to G-proteins. Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, resulting in the downregulation of adenylate cyclase and a reduction in cAMP levels. This decrease in cAMP reduces the influx of calcium ions, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release, thereby producing analgesic effects .
Comparison with Similar Compounds
N-(DOM) Fentanyl (hydrochloride) is similar to other fentanyl analogs, such as:
- Methoxyacetylfentanyl
- Cyclopropylfentanyl
- Carfentanil
- Beta-methylfentanyl
- Alpha-methylfentanyl
Compared to these analogs, N-(DOM) Fentanyl (hydrochloride) has unique structural features that contribute to its specific pharmacological profile. Its distinct N-(DOM) group differentiates it from other fentanyl analogs and may influence its potency, receptor binding affinity, and metabolic stability .
Properties
Molecular Formula |
C26H36N2O3 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[1-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C26H36N2O3/c1-6-26(29)28(22-10-8-7-9-11-22)23-12-14-27(15-13-23)20(3)17-21-18-24(30-4)19(2)16-25(21)31-5/h7-11,16,18,20,23H,6,12-15,17H2,1-5H3 |
InChI Key |
XGDQJZIBFOIVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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